molecular formula C13H14O3 B12078497 (E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one

(E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one

Cat. No.: B12078497
M. Wt: 218.25 g/mol
InChI Key: JZHPLWCDDUICIM-VMPITWQZSA-N
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Description

(E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a methyloxirane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-methyloxirane.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2-methyloxirane in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the oxirane ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-hydroxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one
  • (E)-3-(4-chlorophenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one
  • (E)-3-(4-nitrophenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one

Uniqueness

(E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H14O3/c1-13(9-16-13)12(14)8-5-10-3-6-11(15-2)7-4-10/h3-8H,9H2,1-2H3/b8-5+

InChI Key

JZHPLWCDDUICIM-VMPITWQZSA-N

Isomeric SMILES

CC1(CO1)C(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1(CO1)C(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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